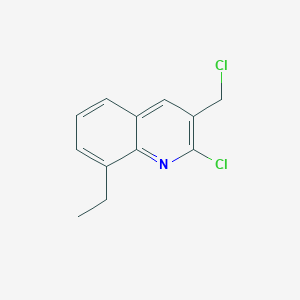

2-Chloro-3-chloromethyl-8-ethylquinoline

Description

Overview of Quinoline (B57606) Derivatives as Fundamental Heterocyclic Scaffolds in Organic Chemistry

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not merely a chemical curiosity but serves as a cornerstone in the field of organic chemistry. guidechem.comresearchgate.net Quinoline and its derivatives are prevalent in a vast array of natural products, most notably alkaloids, and form the core structure of many synthetic compounds with significant industrial and pharmaceutical applications. nih.govnih.gov The versatility of the quinoline scaffold lies in its chemical properties; it can undergo various reactions, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups at different positions on the ring system. guidechem.com This adaptability has made quinoline a privileged scaffold in the design and synthesis of complex molecules.

Academic Relevance of Halogenated Quinoline Compounds in Synthetic and Medicinal Chemistry Research

The introduction of halogen atoms onto the quinoline core dramatically influences the molecule's electronic properties, lipophilicity, and reactivity. Halogenated quinolines are crucial intermediates in organic synthesis, where the halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. semanticscholar.org In medicinal chemistry, the presence of halogens can enhance the biological activity of a compound, improve its metabolic stability, and facilitate its binding to target proteins. nih.gov This has led to the development of numerous halogen-containing quinoline derivatives with a wide spectrum of pharmacological activities.

Positioning of 2-Chloro-3-chloromethyl-8-ethylquinoline within Contemporary Chemical Research

This compound is a disubstituted quinoline derivative featuring two reactive chlorine atoms at positions 2 and on the methyl group at position 3, along with an ethyl group at position 8. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, while the chloromethyl group at the 3-position provides a site for alkylation reactions. This dual reactivity makes it a valuable building block for the synthesis of a variety of more complex quinoline-based structures. Its structural similarity to compounds used in the development of therapeutic agents, such as irreversible HCV NS5B polymerase inhibitors, underscores its relevance in medicinal chemistry research. chemicalbook.com

Defining the Research Scope and Objectives for the Chemical Compound

This article focuses exclusively on the chemical compound this compound. The objective is to provide a concise and scientifically accurate overview of its synthesis, chemical properties, and established research applications, based on available scientific literature. The discussion will be strictly limited to the topics outlined, without venturing into dosage, administration, or detailed safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-8-ethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-2-8-4-3-5-9-6-10(7-13)12(14)15-11(8)9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNLYUXYRJQBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588986 | |

| Record name | 2-Chloro-3-(chloromethyl)-8-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-44-9 | |

| Record name | 2-Chloro-3-(chloromethyl)-8-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies Involving 2 Chloro 3 Chloromethyl 8 Ethylquinoline

Nucleophilic Substitution Reactions Facilitated by the Chloromethyl Group

The chloromethyl group at the C3 position of the quinoline (B57606) ring is structurally analogous to a benzylic chloride. This makes it a reactive site for SN2 (Substitution Nucleophilic Bimolecular) reactions, where the carbon atom is attacked by a nucleophile, leading to the displacement of the chloride leaving group. The reactivity of this site allows for the introduction of a wide variety of functional groups containing nitrogen, oxygen, or sulfur atoms.

Reaction with Diverse Nitrogen-Containing Nucleophiles (e.g., Amines, Heterocyclic Bases)

The benzylic-like chloride of the 3-chloromethyl group is an excellent electrophile for N-alkylation reactions. Primary and secondary amines, as well as nitrogen-containing heterocyclic compounds, can serve as effective nucleophiles to displace the chloride ion, forming a new carbon-nitrogen bond. This class of reaction is fundamental for linking the quinoline core to other organic fragments, providing access to a diverse library of compounds. While specific studies detailing the reaction of 2-Chloro-3-chloromethyl-8-ethylquinoline with a broad range of nitrogen nucleophiles are not extensively documented in the reviewed literature, the general reactivity pattern for such substrates is well-established. For instance, related quinoline systems readily undergo substitution with various amines, leading to the corresponding aminomethyl derivatives.

Reactivity with Oxygen-Based Nucleophiles (e.g., Phenoxides)

Oxygen-based nucleophiles, such as phenoxides generated from phenols under basic conditions, can react with the chloromethyl group to form ether linkages. This reaction, a variation of the Williamson ether synthesis, provides a straightforward method for attaching aryloxy moieties to the C3 position of the quinoline scaffold. Research on the dimerized quinolinium salts derived from 2-chloro-3-(chloromethyl)quinolines has shown that these complex structures are amenable to reaction with phenoxides. irantypist.com In a specific example, the dimer quinolinium salt, formed after a Sonogashira coupling, reacted with phenol (B47542) in the presence of a base to yield the corresponding ether derivative, demonstrating the viability of forming C-O bonds at this position. irantypist.com

Interactions with Sulfur-Based Nucleophiles (e.g., Thiophenoxides)

Analogous to oxygen nucleophiles, sulfur-based nucleophiles like thiophenoxides are highly effective in displacing the chloride from the chloromethyl group. Thiolates are generally excellent nucleophiles, and their reaction with substrates like this compound is expected to proceed efficiently to yield thioethers (sulfides). This transformation introduces a C-S bond, which is a key structural motif in many biologically active molecules. As with phenoxides, the reactivity of the quinolinium salt derived from a 2-chloro-3-(chloromethyl)quinoline (B1586034) has been demonstrated with thiophenol under basic conditions, successfully affording the corresponding thioether. irantypist.com This confirms the susceptibility of the methylene (B1212753) carbon at the C3-position to attack by sulfur nucleophiles.

Palladium-Catalyzed Coupling Reactions Utilizing this compound

The chlorine atom at the C2 position of the quinoline ring is a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, allowing for the arylation, vinylation, or alkynylation of the quinoline core.

Domino Sonogashira Coupling Leading to Dimerized Quinolinium Salts

A significant transformation involving 2-chloro-3-(chloromethyl)quinolines is a domino reaction that begins with a Sonogashira coupling. irantypist.com This palladium-catalyzed reaction couples the C2 position of the quinoline with a terminal alkyne. irantypist.com The process is initiated by the oxidative addition of the C2-Cl bond to a Pd(0) complex. Subsequent steps involving the terminal alkyne lead to a 2-alkynyl-3-(chloromethyl)quinoline intermediate. irantypist.com

Interestingly, instead of isolating this monomeric product, an in-situ dimerization occurs. The nitrogen atom of one quinoline molecule acts as a nucleophile, attacking the reactive chloromethyl group of a second molecule in an intermolecular SN2 reaction. irantypist.com This process results in the formation of novel, dimerized quinolinium salts in good to high yields. irantypist.com The reaction has been successfully applied to various substituted 2-chloro-3-(chloromethyl)quinolines and a range of terminal acetylenes. irantypist.com

| Quinoline Derivative (R) | Alkyne (R') | Product | Yield (%) |

|---|---|---|---|

| 8-Me | Ph | 3a | 85 |

| 8-Me | 4-MeO-Ph | 3b | 88 |

| 8-Me | 4-F-Ph | 3c | 83 |

| 8-Me | CH2OPh | 3d | 81 |

| H | Ph | 3e | 86 |

| H | 4-MeO-Ph | 3f | 89 |

| 6-Me | Ph | 3g | 84 |

| 6-Me | 4-MeO-Ph | 3h | 87 |

Investigation of Other Cross-Coupling Methodologies for C-C Bond Formation

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methodologies are widely used for C-C bond formation on aryl chlorides. Reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Heck reaction (using alkenes) are standard methods for functionalizing halogenated aromatic and heteroaromatic systems. nih.govwikipedia.orgnih.gov The Suzuki-Miyaura coupling, in particular, is noted for its mild reaction conditions and tolerance of a wide variety of functional groups. libretexts.orgfishersci.se Similarly, the Heck reaction is a powerful tool for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org

While these methods are well-established for various chloroquinolines, specific studies detailing the application of Suzuki-Miyaura or Heck reactions to this compound are not prominent in the surveyed scientific literature. The presence of the reactive chloromethyl group could potentially interfere with or participate in these coupling reactions, necessitating specific optimization of reaction conditions. However, the successful application of these powerful C-C bond-forming strategies to the 2-chloro position of this specific substrate remains an area for further investigation.

Construction of Novel Fused Heterocyclic Systems from the Chemical Compound

The unique bifunctional nature of this compound, possessing two distinct electrophilic centers, makes it an ideal precursor for the synthesis of a variety of fused polycyclic quinoline architectures. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single synthetic operation.

Synthesis of Dihydropyrimidothiazinoquinoline Derivatives

A notable application of this compound is in the synthesis of dihydropyrimidothiazinoquinoline derivatives. This transformation is achieved through a reaction with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of a base such as potassium carbonate (K₂CO₃). nih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. researchgate.net

The formation of the dihydropyrimidothiazinoquinoline system from this compound and 2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a multi-step process. Initially, the thione tautomer of the dihydropyrimidinone undergoes S-alkylation with the more reactive chloromethyl group at the C-3 position of the quinoline. Subsequent intramolecular cyclization occurs via nucleophilic attack of the nitrogen atom of the pyrimidine (B1678525) ring onto the C-2 position of the quinoline, displacing the chloride. This cascade reaction leads to the formation of the tetracyclic dihydropyrimidothiazinoquinoline skeleton. researchgate.net

The efficiency of this reaction is influenced by several factors, as outlined in the table below, which summarizes the optimization of reaction conditions for a closely related analogue, 2-chloro-3-(chloromethyl)-8-methylquinoline. researchgate.net

| Entry | Solvent | Promoter | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | Reflux | 5 | 81 |

| 2 | EtOH | K₂CO₃ | Reflux | 8 | 55 |

| 3 | MeOH | K₂CO₃ | Reflux | 10 | 35 |

| 4 | H₂O | K₂CO₃ | Reflux | 12 | 40 |

| 5 | DMSO | K₂CO₃ | 120 | 6 | 75 |

| 6 | CH₃CN | K₂CO₃ | Reflux | 7 | 60 |

| 7 | Toluene (B28343) | K₂CO₃ | Reflux | 10 | 45 |

| 8 | Dioxane | K₂CO₃ | Reflux | 9 | 50 |

Expansions to Other Polycyclic Quinoline Architectures

The reactivity profile of this compound allows for its application in the synthesis of a broader range of fused heterocyclic systems. By employing different binucleophiles, a variety of polycyclic quinoline architectures can be accessed. While specific examples starting from the 8-ethyl derivative are not extensively documented, the reactivity of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) provides a strong basis for predicting the synthetic potential of this compound. The chloromethyl group, being a good alkylating agent, can participate in reactions analogous to the formyl group after conversion to an appropriate nucleophile or electrophile.

For instance, reactions with various nucleophiles can lead to the formation of fused systems such as:

Thieno[2,3-b]quinolines: Reaction with a sulfur nucleophile, such as sodium sulfide, could lead to the formation of a thieno-fused system.

Furo[2,3-b]quinolines: Utilization of an oxygen nucleophile could pave the way for the synthesis of furo-fused quinolines.

Pyrrolo[3,4-b]quinolin-1-ones: A tandem reaction involving an amine and subsequent intramolecular cyclization can yield pyrrolo[3,4-b]quinolin-1-one derivatives. researchgate.net

Azetidin-2-ones: Cycloaddition reactions with Schiff bases derived from the 3-substituent could lead to the formation of fused azetidin-2-one (B1220530) rings. orientjchem.org

Detailed Mechanistic Investigations of the Compound's Reactivity and Transformation Pathways

The reactivity of this compound is governed by the electrophilic nature of the carbon atoms bearing the chlorine atoms. Mechanistic investigations into its transformations primarily focus on the sequence of bond-forming events.

In the synthesis of dihydropyrimidothiazinoquinoline derivatives, the proposed mechanism involves a cascade of reactions. researchgate.net The process is initiated by the deprotonation of the more acidic N-H proton of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one by the base (K₂CO₃). The resulting anion then undergoes tautomerization to generate a thiolate, which acts as the nucleophile. This thiolate attacks the electrophilic carbon of the chloromethyl group in an Sₙ2 fashion, leading to the formation of an intermediate. Subsequently, another deprotonation at the remaining N-H of the pyrimidine ring, followed by tautomerization, generates a nitrogen-centered nucleophile. This nucleophile then attacks the C-2 position of the quinoline ring in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, displacing the chloride and forming the final fused heterocyclic system. researchgate.net

A plausible mechanistic pathway is depicted below:

Deprotonation and Tautomerization: The base removes a proton from the pyrimidine ring, and the resulting anion tautomerizes to form a thiolate.

S-Alkylation: The thiolate attacks the chloromethyl group of the quinoline, displacing the chloride ion.

Second Deprotonation and Tautomerization: The base removes the second proton from the pyrimidine ring, leading to the formation of a nitrogen-centered anion.

Intramolecular Cyclization: The nitrogen anion attacks the C-2 position of the quinoline ring, resulting in the displacement of the second chloride ion and the formation of the tetracyclic product.

This mechanistic understanding is crucial for optimizing reaction conditions and for predicting the outcome of reactions with other binucleophiles, thereby expanding the synthetic utility of this compound.

Structural Elucidation and Crystallographic Analysis of 2 Chloro 3 Chloromethyl 8 Ethylquinoline and Its Derivatives

Application of Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides the initial and fundamental data required to confirm the identity and purity of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information that, when combined, allows for a detailed molecular portrait.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Analysis of the ¹H and ¹³C NMR spectra for 2-Chloro-3-chloromethyl-8-ethylquinoline reveals distinct signals corresponding to each unique proton and carbon environment within the molecule.

In the ¹H NMR spectrum, the ethyl group at the C8 position is expected to present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The chloromethyl group at the C3 position would typically appear as a singlet, given the absence of adjacent protons. The aromatic protons on the quinoline (B57606) ring system would produce a series of doublets and triplets in the downfield region, with their specific chemical shifts and coupling constants being indicative of their substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms like chlorine and nitrogen appearing further downfield. Detailed analysis using techniques like COSY, HSQC, and HMBC can further confirm the connectivity between protons and carbons. ijpsdronline.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analyses of similar quinoline derivatives. researchgate.net

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H4 | Singlet (downfield) | ~135-140 |

| H5 | Doublet | ~125-130 |

| H6 | Triplet | ~127-132 |

| H7 | Doublet | ~126-131 |

| -CH₂Cl | Singlet | ~40-45 |

| -CH₂- (ethyl) | Quartet | ~28-33 |

| -CH₃ (ethyl) | Triplet | ~13-18 |

| C2 | - | ~150-155 |

| C3 | - | ~130-135 |

| C4 | - | ~135-140 |

| C4a | - | ~125-130 |

| C5 | - | ~125-130 |

| C6 | - | ~127-132 |

| C7 | - | ~126-131 |

| C8 | - | ~140-145 |

| C8a | - | ~145-150 |

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

Key vibrations include the C-H stretching of the aromatic quinoline ring and the aliphatic ethyl and chloromethyl groups. The C=C and C=N stretching vibrations within the aromatic system typically appear in the 1600-1450 cm⁻¹ region. The presence of the carbon-chlorine bonds would be confirmed by C-Cl stretching vibrations, which are generally observed in the fingerprint region below 800 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound Reference data from spectra of related compounds. researchgate.netnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Quinoline C=N | Stretching | 1620-1580 |

| C-Cl | Stretching | 800-600 |

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₁Cl₂N), the presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the spectrum will show three peaks: the molecular ion peak (M⁺), an (M+2)⁺ peak, and an (M+4)⁺ peak, with a characteristic intensity ratio.

Electron ionization mass spectrometry would also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways could include the loss of a chlorine atom ([M-Cl]⁺), the chloromethyl radical ([M-CH₂Cl]⁺), or the ethyl group ([M-C₂H₅]⁺). The mass spectrum of the related compound 2-chloro-8-methyl-3-formylquinoline shows a characteristic M⁺ peak at m/z 205 and an M+2 peak at m/z 207, confirming the presence of a single chlorine atom. researchgate.net

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structural Resolution

While spectroscopy provides data on molecular connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure at the atomic level. This technique provides precise bond lengths, bond angles, and details of the molecule's conformation and its packing arrangement in the solid state.

Growing a suitable single crystal of this compound allows for its analysis via X-ray diffraction. The resulting diffraction pattern is used to solve and refine the crystal structure. This process yields the precise coordinates of each atom in the unit cell, which is the fundamental repeating unit of the crystal lattice.

Analysis of closely related structures, such as 3-bromomethyl-2-chloro-quinoline and 2-Chloro-3-(chloromethyl)-6-methylquinoline, suggests that the title compound would likely crystallize in a centrosymmetric space group, such as P-1 (triclinic) or P2₁/c (monoclinic). researchgate.netsemanticscholar.org The unit cell parameters define the dimensions and angles of this repeating unit.

Table 3: Hypothetical Crystallographic Data for this compound Parameters are based on published data for analogous structures. researchgate.netsemanticscholar.orgnih.gov

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁Cl₂N |

| Formula Weight | 240.13 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~6.6 |

| b (Å) | ~7.3 |

| c (Å) | ~10.5 |

| α (°) | ~84 |

| β (°) | ~75 |

| γ (°) | ~77 |

| Volume (ų) | ~470 |

| Z (molecules/unit cell) | 2 |

The arrangement of molecules within the crystal lattice, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, these interactions are crucial for the stabilization of the crystal structure.

Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonds

In the crystalline state, the spatial arrangement of molecules is governed by a variety of non-covalent interactions. For this compound, the primary intermolecular forces expected to dictate its crystal packing are hydrogen bonds, π-π stacking, and halogen bonds.

Hydrogen Bonding: Although the primary structure of this compound lacks classical hydrogen bond donors (like -OH or -NH groups), weak C-H···N and C-H···Cl hydrogen bonds are anticipated to play a significant role in stabilizing the crystal lattice. In many structurally related 2-chloroquinoline (B121035) derivatives, C-H···Cl interactions are observed where a hydrogen atom from a C-H bond interacts with a chlorine atom of an adjacent molecule. researchgate.net Similarly, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming C-H···N interactions.

Halogen Bonds: A key feature in the crystal packing of halogenated organic compounds is the presence of halogen bonds. In the case of this compound, Cl···Cl interactions are expected to be prominent. These can be categorized as Type I, where the two chlorine atoms are in a symmetrical head-to-head arrangement, or Type II, where the interaction is of a side-on nature. researchgate.net Studies on isomers like 2-chloro-3-(chloromethyl)-6-methylquinoline have revealed the presence of both Type I and Type II Cl···Cl intermolecular interactions, which contribute significantly to the formation of supramolecular assemblies. researchgate.net

Conformational Analysis and Molecular Geometry in Crystalline and Solution States

The molecular geometry of this compound is largely defined by the planarity of the quinoline core and the orientation of its substituents.

Crystalline State: In the solid state, the quinoline ring system is expected to be nearly planar. The substituents at the 2, 3, and 8 positions will, however, introduce some degree of steric strain that may cause minor deviations from perfect planarity. The ethyl group at the 8-position and the chloromethyl group at the 3-position will have specific conformations that are "frozen" within the crystal lattice. The torsion angles involving these groups would be determined by the optimization of intermolecular interactions within the crystal, minimizing steric hindrance. For instance, the C-C-C-Cl torsion angle of the 3-chloromethyl group and the C-C-C-C torsion angle of the 8-ethyl group will adopt values that allow for the most stable packing arrangement.

Solution State: In solution, the molecule will exhibit greater conformational flexibility. The ethyl and chloromethyl groups will be able to rotate more freely around their single bonds. The preferred conformation in solution will be a dynamic equilibrium of the most energetically favorable rotamers. The nature of the solvent can also influence this conformational equilibrium. Computational studies, such as those using Density Functional Theory (DFT), on related quinolone derivatives have been employed to predict stable molecular geometries and can provide insights into the likely solution-state conformations of this compound. mdpi.com

Comparative Crystallographic Analysis with Structurally Related Halogenated Quinoline Analogues

To substantiate the predicted structural features of this compound, a comparative analysis with crystallographically characterized analogues is essential. The following table summarizes key crystallographic data for some related compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline | C₁₂H₁₂ClNO | Monoclinic | P2₁/c | 17.4492 | 4.6271 | 14.3773 | 113.297 | nih.gov |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.0391 | 7.2986 | 13.4323 | 90.123 | nih.gov |

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | C₁₄H₁₄ClNO₄ | Triclinic | P-1 | 7.512 | 9.759 | 9.811 | 72.021 | researchgate.net |

Furthermore, the analysis of intermolecular interactions in these analogues provides a template for understanding this compound. For instance, the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate features prominent π-π stacking interactions that organize the molecules into sheets. nih.gov Similarly, the structure of 2-chloro-3-(chloromethyl)-6-methylquinoline is stabilized by a network of Cl···Cl and C-H···Cl interactions. researchgate.net It is therefore highly probable that this compound will exhibit a similar combination of these interactions, with the specific geometry and relative importance of each interaction being dependent on the precise steric and electronic effects of the 8-ethyl group.

Application of Quantum Chemical Calculation Methods

Quantum chemical calculations serve as a powerful "computational microscope," enabling detailed investigation of molecular characteristics that are often difficult to probe experimentally. rsc.org For heterocyclic compounds like quinoline derivatives, these methods predict molecular structure, reactivity, and spectroscopic properties with high accuracy. openaccessjournals.com

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. acs.orgnih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. acs.org By calculating the forces on each atom, the method iteratively adjusts atomic positions until a minimum energy structure is found. For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide precise predictions of bond lengths and angles. researchgate.net

Beyond structural parameters, DFT is crucial for elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rsc.orgijcce.ac.ir These parameters are vital for understanding the molecule's potential role in chemical reactions and its electronic behavior. nih.gov

Interactive Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for a Substituted Quinoline. This table presents typical data obtained from DFT calculations on quinoline derivatives and serves as an example of the expected values for this compound.

| Parameter | Value | Description |

| Geometric Parameters | ||

| C2-Cl Bond Length | 1.745 Å | Length of the bond between carbon-2 and its chlorine substituent. |

| C3-C(H2Cl) Bond Length | 1.510 Å | Length of the bond connecting the chloromethyl group to the quinoline ring. |

| C8-C(H2CH3) Bond Length | 1.515 Å | Length of the bond connecting the ethyl group to the quinoline ring. |

| C2-N1-C9 Angle | 117.5° | Bond angle within the pyridine (B92270) ring of the quinoline system. |

| Electronic Properties | ||

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.98 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 4.87 eV | Difference between LUMO and HOMO energies, indicating chemical stability. |

| Dipole Moment | 3.12 Debye | A measure of the molecule's overall polarity. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how molecules interact with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This extension of DFT is highly effective for calculating the properties of electronic excited states. acs.orgacs.org Its primary application is the prediction of ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied one (electronic transitions) and the probability of these transitions occurring (oscillator strength). acs.org This information allows for the theoretical construction of a UV-Vis spectrum, which can be compared with experimental data to confirm molecular structure and understand its photophysical behavior. researchgate.net

Interactive Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Quinoline. This table provides an example of the data generated from TD-DFT calculations to predict the UV-Vis absorption spectrum.

| Transition | Calculated Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | 315 nm | 3.94 | 0.185 |

| S0 → S2 | 288 nm | 4.31 | 0.092 |

| S0 → S3 | 254 nm | 4.88 | 0.250 |

Ab Initio Molecular Orbital Calculations for Energetic and Spectroscopic Predictions

Ab initio molecular orbital theory refers to a class of methods derived directly from first principles of quantum mechanics, without the use of experimental data for parameterization. wiley.comsci-hub.sewiley-vch.de Methods like Hartree-Fock (HF) and more advanced post-HF techniques provide a rigorous way to approximate the solutions to the Schrödinger equation. wiley-vch.de

These calculations are invaluable for predicting a molecule's fundamental energetic properties, such as its total energy, enthalpy, and Gibbs free energy of formation. This data is critical for assessing the thermodynamic stability of a molecule. Furthermore, ab initio methods can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing calculated and experimental spectra serves as a powerful tool for structural verification. ijcce.ac.ir

Interactive Table 3: Illustrative Ab Initio Calculated Thermodynamic Properties for a Substituted Quinoline. This table shows an example of thermodynamic data obtainable from ab initio calculations at a standard state (298.15 K and 1 atm).

| Property | Value (Hartree/particle) | Value (kJ/mol) |

| Total Energy | -1255.432 | -3,296,448 |

| Enthalpy | -1255.411 | -3,296,393 |

| Gibbs Free Energy | -1255.480 | -3,296,573 |

Electron Density Analysis and Topological Characterization

The electron density is a fundamental, physically observable property of a molecule that dictates its chemical characteristics. researchgate.netias.ac.in Analyzing the distribution of electrons in three-dimensional space provides profound insights into the nature of chemical bonds and intermolecular interactions.

Aspherical Multipole Modeling for Experimental Charge Density Distribution

The standard interpretation of X-ray diffraction data often relies on the Independent Atom Model (IAM), which assumes atoms are spherical. However, chemical bonding and lone pairs create an anisotropic, or aspherical, distribution of electron density. Aspherical multipole modeling, such as the Hansen-Coppens formalism, is a sophisticated refinement technique that moves beyond the IAM. wikipedia.org It models the atomic electron density using a series of multipolar functions, allowing for a much more detailed and accurate representation of the charge distribution in a crystal. researchgate.netnih.govnih.gov This method can experimentally map features like bonding electron density and the location of lone pairs, providing a powerful bridge between theoretical calculations and experimental reality. wikipedia.org

Bader's Theory of Atoms in Molecules (AIM) for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's Theory, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de A key concept in AIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms. ias.ac.incomporgchem.com

The properties of the electron density at this specific point reveal the nature of the interaction. Two main parameters are examined:

The electron density itself (ρ(r)) : Its magnitude correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0), characteristic of shared-electron covalent bonds, or depleted (∇²ρ(r) > 0), which is typical of closed-shell interactions like ionic bonds or van der Waals forces. researchgate.net

This analysis allows for a quantitative description of all interactions within the molecule, from strong covalent bonds to weaker non-covalent contacts. researchgate.net

Interactive Table 4: Illustrative AIM Topological Parameters at Bond Critical Points (BCPs) for a Substituted Quinoline. This table exemplifies the data derived from an AIM analysis, used to classify the nature of chemical bonds.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |

| C=C (aromatic) | 0.310 | -0.850 | Covalent (shared) |

| C-C (aromatic) | 0.285 | -0.720 | Covalent (shared) |

| C-N (aromatic) | 0.295 | -0.790 | Polar Covalent |

| C-Cl | 0.180 | +0.050 | Polar Covalent / Closed-shell |

| C-H | 0.260 | -0.650 | Covalent (shared) |

Investigation of Laplacian of Electron Density (∇²ρ(r)) for Charge Concentration/Depletion Regions

A fundamental aspect of understanding a molecule's reactivity and intermolecular interactions is the analysis of its electron density distribution. The Laplacian of the electron density, ∇²ρ(r), is a critical tool in this regard. By calculating this value, regions of charge concentration (where ∇²ρ(r) < 0) and charge depletion (where ∇²ρ(r) > 0) can be identified.

For this compound, these calculations would reveal the nucleophilic and electrophilic sites. It is expected that the nitrogen atom of the quinoline ring and the chlorine atoms would exhibit regions of charge concentration, indicating their potential to act as Lewis bases or engage in halogen bonding. Conversely, the hydrogen atoms and regions adjacent to the electron-withdrawing chlorine atoms would likely show charge depletion, highlighting their propensity for electrophilic interactions. A data table summarizing the expected signs of ∇²ρ(r) at key atomic basins would be instrumental in predicting the molecule's interaction patterns.

| Atomic Basin | Expected Sign of ∇²ρ(r) | Interpretation |

| Quinoline Nitrogen | Negative | Charge Concentration (Nucleophilic) |

| Chlorine Atoms | Negative | Charge Concentration (Potential for Halogen Bonding) |

| Aromatic Hydrogens | Positive | Charge Depletion (Electrophilic) |

| Ethyl Group Hydrogens | Positive | Charge Depletion (Electrophilic) |

Theoretical Exploration of Noncovalent Interactions

Noncovalent interactions play a crucial role in the supramolecular chemistry and crystal packing of organic molecules. For this compound, several types of noncovalent interactions would be of interest for theoretical exploration.

The electron density around a halogen atom is not perfectly spherical but is instead anisotropically distributed, leading to a phenomenon known as polar flattening. This results in a region of positive electrostatic potential (a "sigma-hole") on the halogen atom opposite to the covalent bond. acs.org This sigma-hole can then interact favorably with a region of negative electrostatic potential on an adjacent molecule, forming a halogen bond. acs.orgacs.org Computational modeling of the electrostatic potential surface of this compound would be essential to visualize the sigma-holes on the chlorine atoms and to quantify their role in directing intermolecular interactions.

In addition to halogen bonding, weak hydrogen bonds of the C-H···X type are expected to be significant in the solid-state structure of this compound. ias.ac.in The aromatic C-H groups and the C-H bonds of the ethyl and chloromethyl substituents can act as hydrogen bond donors, while the chlorine atoms and the π-system of the quinoline ring can act as acceptors. rsc.org Quantum chemical calculations can be employed to determine the geometries and interaction energies of these weak hydrogen bonds. barbatti.org Analysis of crystal structures of related compounds reveals that C–H···Cl interactions are prevalent. ias.ac.inresearchgate.net

| Interaction Type | Donor | Acceptor | Expected Significance |

| C-H···Cl | Aromatic C-H, Ethyl C-H, Chloromethyl C-H | Chlorine | High |

| C-H···N | Aromatic C-H, Ethyl C-H | Quinoline Nitrogen | Moderate |

| C-H···π | Aromatic C-H, Ethyl C-H | Quinoline π-system | Moderate |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be designed to investigate its reactivity in various transformations. For instance, the nucleophilic substitution of the chlorine atoms or electrophilic aromatic substitution on the quinoline ring could be modeled. nih.gov

By calculating the potential energy surface for a given reaction, intermediates and transition states can be identified. researchgate.net The activation energies derived from the energies of the transition states provide insights into the reaction kinetics. researchgate.net For example, a computational study could compare the energy barriers for nucleophilic attack at the 2-position of the quinoline ring versus the chloromethyl group, thereby predicting the more likely site of reaction.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Assignments

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to aid in the structural characterization of a molecule. nih.gov For this compound, density functional theory (DFT) calculations could be performed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

The calculated vibrational frequencies from an IR spectrum simulation can be correlated with the experimental spectrum to assign the observed bands to specific molecular vibrations. Similarly, the prediction of NMR chemical shifts can help in the assignment of the complex proton and carbon NMR spectra of this substituted quinoline.

| Spectroscopic Technique | Predicted Parameter | Application |

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | Assignment of functional group vibrations |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts and Coupling Constants | Structural elucidation and assignment of proton and carbon signals |

| UV-Visible (UV-Vis) Spectroscopy | Electronic Transition Energies and Oscillator Strengths | Understanding electronic structure and predicting absorption maxima |

Future Research and Academic Applications of this compound: A Roadmap

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and the specific functionalization present in this compound offers a unique combination of reactive sites, positioning it as a compound of significant interest for future research and development. This article explores the prospective academic and research applications of this versatile molecule, focusing on its potential as a building block for diverse chemical libraries, a tool for structure-activity relationship studies, a component in advanced materials, a substrate for novel synthetic methodologies, and a subject for integrated theoretical and experimental investigations.

Conclusion

Q & A

Basic: What spectroscopic methods are most reliable for characterizing 2-chloro-3-chloromethyl-8-ethylquinoline?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. The chloro-methyl group (CHCl) typically appears as a singlet at δ 4.5–5.0 ppm in NMR, while the ethyl group (C-CHCH) shows a triplet near δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns, distinguishing isomers via chlorine isotopic signatures .

- IR Spectroscopy : Confirm C-Cl stretches (550–850 cm) and quinoline ring vibrations (C=C/C=N at 1500–1600 cm) .

Advanced: How can synthetic routes for this compound be optimized to minimize byproducts?

Methodological Answer:

- Vilsmeier-Haack Formylation : Start with 8-ethylquinoline derivatives. Optimize reagent stoichiometry (POCl:DMF ratio) and temperature (353 K for 15 hours) to enhance regioselectivity at the 3-position. Monitor reaction progress via TLC to halt at the aldehyde intermediate .

- Chloromethylation : Introduce CHCl via Friedel-Crafts alkylation using chloromethyl ether. Control electrophilicity with Lewis acids (e.g., AlCl) to avoid over-chlorination. Purify via recrystallization (petroleum ether/ethyl acetate) to remove polyhalogenated byproducts .

- Yield Optimization : Use inert atmospheres (N) to prevent oxidation and side reactions. Reported yields range from 60–75% under optimized conditions .

Basic: What crystallographic parameters are critical for resolving the molecular structure of this compound?

Methodological Answer:

- Unit Cell Dimensions : Monoclinic systems (e.g., space group P2/n) with typical parameters:

- Data Collection : Use a Bruker SMART diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Achieve R < 0.05 for high precision .

- Hydrogen Bonding : Identify intermolecular N–H⋯N interactions (2.8–3.0 Å) to confirm packing motifs .

Advanced: How to reconcile discrepancies between computational modeling and experimental data for this compound’s conformation?

Methodological Answer:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. For example, dihedral angles between the quinoline ring and substituents (e.g., ethyl or chloromethyl groups) may deviate by ≤5° due to crystal packing forces .

- Torsional Analysis : Use Hirshfeld surfaces to evaluate van der Waals interactions influencing planar distortions. For 8-ethylquinolines, steric hindrance from the ethyl group often causes non-planarity (e.g., dihedral angle ~70° with methoxybenzene) .

- Validation : Cross-check with solid-state NMR to resolve ambiguities in dynamic vs. static disorder .

Basic: What chromatographic techniques are suitable for purifying this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate, 8:2 to 7:3). Monitor fractions via UV at 254 nm (quinoline absorption) .

- HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) achieve >95% purity. Retention time ~12–14 minutes for derivatives with similar logP (~3.5) .

Advanced: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Kinetic Analysis : Fit data to pseudo-first-order models. Chloromethyl groups hydrolyze rapidly at pH >10 (half-life <12 hours) due to nucleophilic attack by OH .

Basic: How to confirm the regioselectivity of chlorination in this compound?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled precursors and track chlorine incorporation via NMR .

- X-ray Crystallography : Resolve bond lengths (C–Cl ~1.73 Å) and angles to distinguish 2-chloro vs. 4-chloro isomers .

Advanced: What strategies mitigate twin formation in single-crystal X-ray studies of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation (ether/dichloromethane) to minimize lattice defects. For twin resolution, employ TWINABS to refine data from domains with ≥0.1:0.9 occupancy ratios .

- Data Merging : Apply HKL-3000 to process multi-component datasets. For inversion twins, use SHELXL’s TWIN/BASF commands to refine scale factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.